PF-543

Catalog No.
S002865
CAS No.
1415562-82-1
M.F
C27H31NO4S
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-543

CAS Number

1415562-82-1

Product Name

PF-543

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Molecular Formula

C27H31NO4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4

Synonyms

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4

Description

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]-2-pyrrolidinyl]methanol is a sulfonamide.

PF-543 is a potent and selective inhibitor of sphingosine kinase 1, which plays a crucial role in the phosphorylation of sphingosine to sphingosine-1-phosphate. This compound has garnered attention due to its ability to modulate cellular signaling pathways associated with various diseases, particularly cancer and cardiovascular conditions. The inhibitor has an IC50 value of approximately 3.6 nM, indicating its high efficacy in inhibiting sphingosine kinase 1 activity .

That modify precursor compounds to yield the final product. Notably, derivatives of PF-543 have been synthesized through various methods, including:

  • Click Chemistry: This method has been employed to introduce functional groups that enhance the compound's biological activity.
  • Reductive Amination: Key steps involve the reaction of aldehydes with amines under reducing conditions to form the desired amine products .

PF-543 exhibits a variety of biological activities, particularly in cancer biology and cardiovascular health:

  • Cancer Cell Death: PF-543 has been shown to induce apoptosis and necrosis in various cancer cell lines, including head and neck squamous cell carcinoma. The compound triggers autophagy, which can either promote cell survival or lead to cell death depending on the context .
  • Cardiovascular Effects: In models of pulmonary arterial hypertension, PF-543 reduces right ventricular hypertrophy by modulating pathways related to cardiomyocyte apoptosis and oxidative stress .

PF-543 is primarily studied for its potential therapeutic applications in:

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, PF-543 is being explored as a treatment option for various malignancies.
  • Cardiovascular Diseases: Its role in reducing cardiac hypertrophy makes it a candidate for therapies targeting heart conditions associated with increased sphingosine kinase activity .

Research indicates that PF-543 interacts selectively with sphingosine kinase 1, leading to significant biological effects:

  • Comparative Studies: When compared with other inhibitors like RB-005, PF-543 demonstrates a more potent inhibition of sphingosine kinase 1 without affecting ceramide synthase activity, which is crucial for understanding its unique mechanism .
  • Cellular Studies: In vitro studies have shown that PF-543 effectively alters the levels of bioactive lipids within cells, impacting their survival and proliferation rates .

PF-543 shares similarities with several other compounds that also target sphingosine kinase or related pathways. Here are some notable comparisons:

Compound NameMechanismIC50 (nM)Unique Features
RB-005Sphingosine kinase 1 inhibitor3600Inhibits ceramide synthase; less selective than PF-543
FTY720Sphingosine receptor modulatorVariesPro-drug that activates sphingosine receptors; broader effects on immune modulation
SKI-IISphingosine kinase 1 inhibitor600Less potent than PF-543; used primarily in research settings

Uniqueness of PF-543

PF-543 stands out due to its high selectivity for sphingosine kinase 1 with minimal off-target effects compared to similar compounds. Its ability to significantly alter lipid signaling pathways while maintaining low toxicity profiles makes it a promising candidate for further therapeutic development.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

465.19737964 g/mol

Monoisotopic Mass

465.19737964 g/mol

Heavy Atom Count

33

Appearance

Assay:≥98%A crystalline solid

Wikipedia

PF-543

Dates

Modify: 2023-08-15
[1]. Schnute ME, McReynolds MD, Kasten T et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012 May 15;444(1):79-88.
[2]. Lynch KR. Building a better sphingosine kinase-1 inhibitor. Biochem J. 2012 May 15;444(1):e1-2.

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